molecular formula C11H8F2O4 B2616571 Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate CAS No. 1037130-74-7

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Cat. No. B2616571
CAS RN: 1037130-74-7
M. Wt: 242.178
InChI Key: SINDSIHKSFOEOX-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is a chemical compound that is commonly used in scientific research. It is an ester derivative of 2,4-pyridinedione and is also known as DFB or DFB-Methyl. This compound has gained popularity due to its unique properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

1. Reactions with Aromatic Aldehydes

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate has been studied in reactions with aromatic aldehydes. One study explored the reaction of 4-polyfluoroalkyl 2,4-dioxobutanoates with aromatic aldehydes, leading to the synthesis of specific tetrahydropyrans and furochromenes, indicating potential for creating complex organic structures (Pryadeina et al., 2006).

2. Molecular Docking and Structural Studies

Research has been conducted on derivatives of this compound for molecular docking, structural, and electronic studies. These investigations include vibrational studies using FT-IR and FT-Raman spectroscopy and theoretical calculations, suggesting their potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

3. Synthesis of Organic Compounds

This chemical has been used in the synthesis of various organic compounds. For instance, its reaction with tetracyanoethylene yielded methyl carboxylates that can form supramolecular structures with potential applications in organic and bioorganic molecule inclusion (Sheverdov et al., 2017).

4. Biosynthesis of Ethylene

In the field of microbiology, this compound has been identified as an intermediate in the biosynthesis of ethylene from methionine in various bacteria and fungi (Billington et al., 1979).

5. Study of Antimicrobial Properties

A study focused on the synthesis of methyl pyridyl-2,4-dioxobutanoates derived from this compound revealed significant antibacterial and antifungal activities against various pathogens, highlighting its potential in antimicrobial research (Elzahhar et al., 2015).

properties

IUPAC Name

methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDSIHKSFOEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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